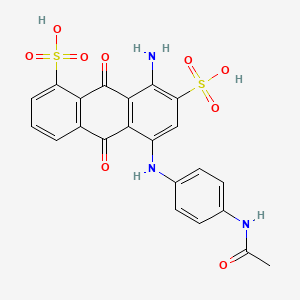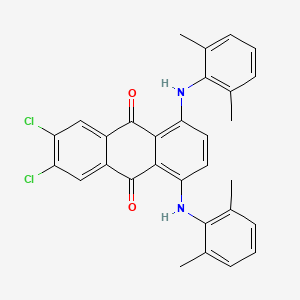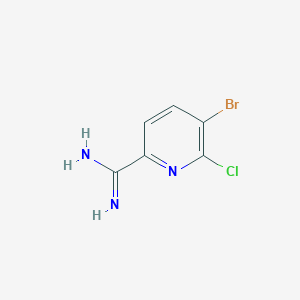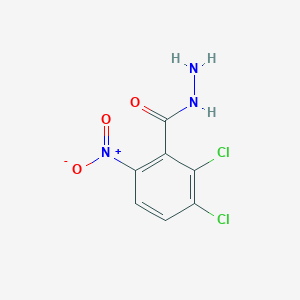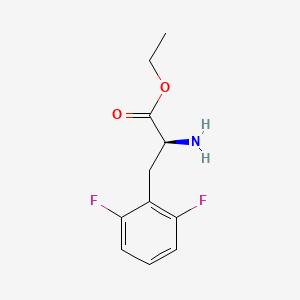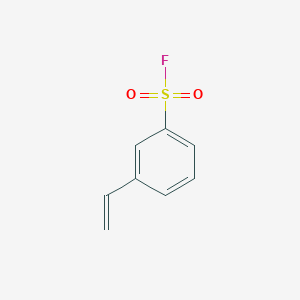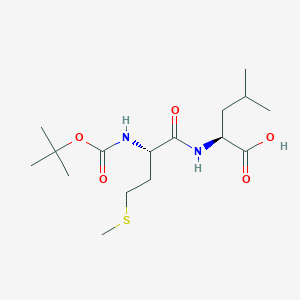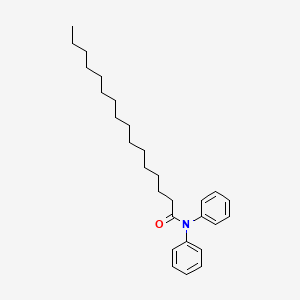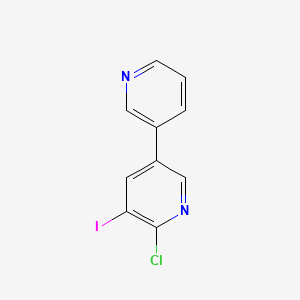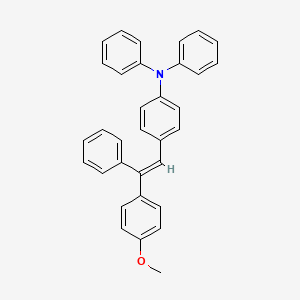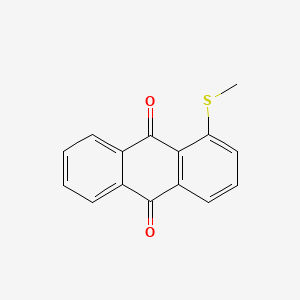
1-(Methylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are aromatic organic compounds with a wide range of applications, including dyes, pigments, and pharmaceuticals. The compound is characterized by the presence of a methylthio group attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylthio)anthracene-9,10-dione typically involves the introduction of a methylthio group to the anthracene-9,10-dione scaffold. One common method is the reaction of anthracene-9,10-dione with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(Methylthio)anthracene-9,10-dione may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Methylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1-(Methylthio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Methylthio)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Anthracene-9,10-dione: The parent compound without the methylthio group.
1-Hydroxyanthracene-9,10-dione: A hydroxyl-substituted derivative.
1-Aminoanthracene-9,10-dione: An amino-substituted derivative.
Uniqueness
The presence of the methylthio group in 1-(Methylthio)anthracene-9,10-dione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2687-50-5 |
|---|---|
Molekularformel |
C15H10O2S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
1-methylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O2S/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3 |
InChI-Schlüssel |
MPXDSWWJTXQWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


